N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyl group attached to a phenyl ring, a tetrazole ring, and a sulfanylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the sulfanylacetamide moiety. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the tetrazole intermediate with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in coordination with metal ions. The sulfanylacetamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropionamide: Contains a propionamide moiety instead of acetamide, which may influence its chemical properties.
Uniqueness
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both the tetrazole ring and the sulfanylacetamide moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13-8-6-11(7-9-13)16-14(22)10-23-15-17-18-19-20(15)12-4-2-1-3-5-12/h1-9,21H,10H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLVVGPPWGJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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